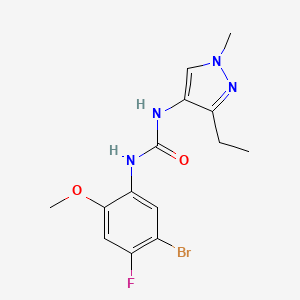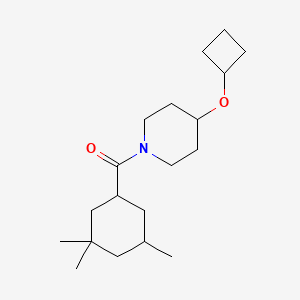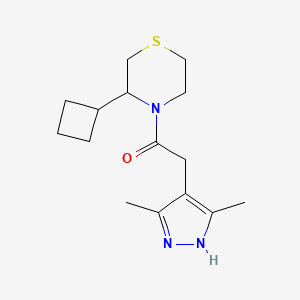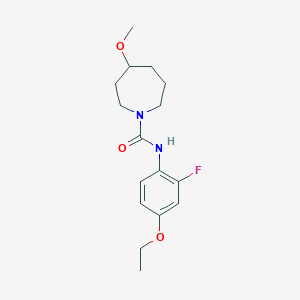
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a bromine, fluorine, and methoxy group attached to a phenyl ring, and a urea linkage connecting to a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the two key fragments5-bromo-4-fluoro-2-methoxyaniline and 3-ethyl-1-methylpyrazole.
Formation of Isocyanate Intermediate: The aniline derivative is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling Reaction: The isocyanate intermediate is then reacted with the pyrazole derivative under controlled conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer phosgene substitutes and greener solvents can also be implemented to minimize environmental impact.
化学反应分析
Types of Reactions
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
科学研究应用
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe the function of proteins and enzymes.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism by which 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-methylpyrazol-4-yl)urea
- 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethylpyrazol-4-yl)urea
- 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-5-yl)urea
Uniqueness
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
属性
IUPAC Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN4O2/c1-4-10-12(7-20(2)19-10)18-14(21)17-11-5-8(15)9(16)6-13(11)22-3/h5-7H,4H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASEPWAXDRXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)NC2=CC(=C(C=C2OC)F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B6976519.png)
![(2S)-2-(dimethylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B6976526.png)
![N-[[1-(dimethylamino)cyclopropyl]methyl]-3-pyridin-4-ylpropanamide](/img/structure/B6976535.png)
![N-[[1-(dimethylamino)cyclopropyl]methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B6976543.png)

![2-[1-(4-Phenylmethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6976554.png)
![N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B6976555.png)
![1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea](/img/structure/B6976558.png)
![N-[(1-cyanocyclobutyl)methyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B6976562.png)
![3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol](/img/structure/B6976586.png)
![2-[1-(2,2-Dimethylcyclopropyl)butylamino]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6976594.png)

